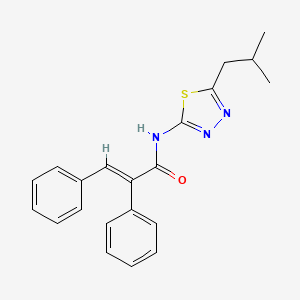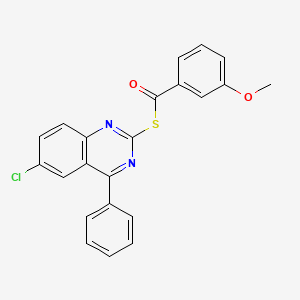![molecular formula C14H21NO B4677803 [1-(2-Phenylethyl)piperidin-2-yl]methanol](/img/structure/B4677803.png)
[1-(2-Phenylethyl)piperidin-2-yl]methanol
概要
説明
[1-(2-Phenylethyl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring, along with a hydroxymethyl group at the second position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Phenylethyl)piperidin-2-yl]methanol typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors. One common method involves the reduction of piperidinone intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Introduction of the Phenylethyl Group: : The phenylethyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of piperidine with phenylethyl halides (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate can yield the desired product .
-
Hydroxymethylation: : The hydroxymethyl group can be introduced through hydroxymethylation reactions. One approach involves the reaction of the piperidine derivative with formaldehyde in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : [1-(2-Phenylethyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [1-(2-Phenylethyl)piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Piperidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products .
作用機序
The mechanism of action of [1-(2-Phenylethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Phenylethylamine: A compound with a phenylethyl group attached to an amine group.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
[1-(2-Phenylethyl)piperidin-2-yl]methanol is unique due to the presence of both a phenylethyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
[1-(2-phenylethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQQKOHGYGXMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4677722.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4677738.png)
![4-chloro-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4677739.png)
![N'-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4677742.png)
![N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4677746.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4677753.png)
![3-[(4-BROMOPHENOXY)METHYL]-N-[(Z)-1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B4677760.png)
![ethyl 5-cyano-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4677783.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4677789.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B4677792.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B4677814.png)


